1-(4-Ethylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Ethylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O It is a ketone derivative, characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: 4-ethylbenzoic acid
Reduction: 1-(4-ethylphenyl)-3-methylbutanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(4-Ethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-methylbutan-1-one
- 1-(4-Ethylphenyl)-2-methylpropan-1-one
- 1-(4-Ethylphenyl)-3-ethylbutan-1-one
Uniqueness
1-(4-Ethylphenyl)-3-methylbutan-1-one is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the methyl group on the butanone chain. These structural elements confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGKTPSWBUYFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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